molecular formula C21H13Cl2NO3 B11135377 6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B11135377
M. Wt: 398.2 g/mol
InChI Key: BPDXSHCHEPGWOV-UKWGHVSLSA-N
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Description

6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl and pyridylmethylene groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the pyridylmethylene group: This step often involves a condensation reaction between the benzo[b]furan core and a pyridine derivative.

    Attachment of the dichlorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the methoxy group on the benzo[b]furan core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridylmethylene or dichlorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and pyridylmethylene sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]thiophene-3-one: Similar structure but with a thiophene ring instead of a furan ring.

    6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]pyrrole-3-one: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 6-[(3,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one lies in its specific combination of functional groups and the benzo[b]furan core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13Cl2NO3/c22-17-6-3-14(8-18(17)23)12-26-15-4-5-16-19(10-15)27-20(21(16)25)9-13-2-1-7-24-11-13/h1-11H,12H2/b20-9-

InChI Key

BPDXSHCHEPGWOV-UKWGHVSLSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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